tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a chemical compound that features a piperidine ring substituted with an amino and a hydroxy group. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride typically involves the protection of functional groups, selective reactions, and purification steps. One common route includes:
Protection of the Hydroxy Group: The hydroxy group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Formation of the Piperidine Ring: The protected hydroxy compound undergoes cyclization to form the piperidine ring.
Introduction of the Amino Group: The amino group is introduced via reductive amination using an appropriate amine and reducing agent like sodium cyanoborohydride.
Deprotection and Purification: The final step involves deprotection of the hydroxy group and purification of the compound using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological targets, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate
- Rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride
Uniqueness
Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxy groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXBBYWBPFFBF-SCLLHFNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.